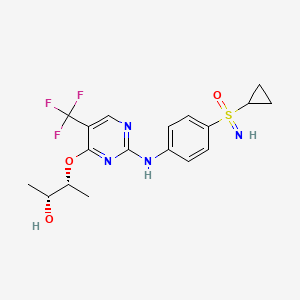

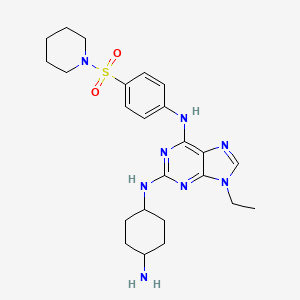

(2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol

説明

Roniciclib has been investigated for the treatment of Small Cell Lung Carcinoma.

Roniciclib is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Roniciclib selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.

科学的研究の応用

Applications in Chemical Reactions and Synthesis

Aminolysis and Alcoholysis Reactions : The compound has been studied in aminolysis reactions with different amines, particularly focusing on the effects of steric hindrance and the dielectric permittivity of the reaction medium. This research offers insights into the chemical behavior of similar compounds in various conditions (Novakov et al., 2017).

Synthesis of Pyrimidine Linked Heterocyclics : Research has explored the synthesis of pyrimidine linked heterocyclics, which include a similar structural framework. This study emphasizes the potential of these compounds in creating new chemical structures with diverse applications (Deohate & Palaspagar, 2020).

Biological and Pharmacological Applications

Antimicrobial and Insecticidal Potential : Studies have been conducted on the antimicrobial and insecticidal potential of compounds structurally related to the queried compound. These studies offer a foundation for understanding the bioactivity of such compounds (Alsaedi, Farghaly & Shaaban, 2019).

Antimycobacterial Activities : Research into the antimycobacterial properties of derivatives closely related to this compound has been conducted, highlighting their potential in medicinal chemistry and drug development (Moreth et al., 2014).

Photophysical Behavior and Computational Investigation : A study has been conducted on a macromolecule related to the compound , focusing on its photophysical behavior and electronic structure. This research can be relevant for understanding the optical and electronic properties of similar compounds (Saleh et al., 2016).

Other Research Areas

Chemoselective Synthesis : The compound's framework has been utilized in chemoselective synthesis research, emphasizing the compound's utility in selective chemical transformations (Jahanshahi et al., 2018).

Synthesis of Novel Derivatives : Several studies have focused on synthesizing new derivatives of pyrimidine, which share structural similarities with the queried compound. These syntheses contribute to the development of new materials and potential pharmaceuticals (Bhat et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including coupling reactions, reduction reactions, and protection/deprotection reactions.", "Starting Materials": [ "4-(cyclopropanesulfonimidoyl)aniline", "2-bromo-5-(trifluoromethyl)pyrimidine", "2,3-epoxybutane", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium hydroxide", "acetic acid", "methanol", "diethyl ether", "dichloromethane", "tetrahydrofuran", "N,N-dimethylformamide", "triisopropylsilane", "trimethylsilyl chloride" ], "Reaction": [ "Step 1: Protection of the amine group of 4-(cyclopropanesulfonimidoyl)aniline using acetic anhydride and triethylamine to form N-acetyl-4-(cyclopropanesulfonimidoyl)aniline.", "Step 2: Coupling reaction between N-acetyl-4-(cyclopropanesulfonimidoyl)aniline and 2-bromo-5-(trifluoromethyl)pyrimidine using palladium on carbon as a catalyst and triethylamine as a base to form 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidine.", "Step 3: Reduction of the nitro group of 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidine using hydrogen gas and palladium on carbon as a catalyst to form 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-ol.", "Step 4: Protection of the hydroxyl group of 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-ol using tetrahydrofuran and triisopropylsilane to form the TIPS ether.", "Step 5: Deprotection of the amine group of the TIPS ether using sodium hydroxide to form 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-ol.", "Step 6: Protection of the hydroxyl group of 2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-ol using acetic anhydride and triethylamine to form the acetate ester.", "Step 7: Coupling reaction between the acetate ester and 2,3-epoxybutane using sodium hydroxide as a base to form (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol.", "Step 8: Deprotection of the hydroxyl group of (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol using methanol and sodium hydroxide to form the final compound." ] } | |

CAS番号 |

1223498-69-8 |

分子式 |

C18H21F3N4O3S |

分子量 |

430.4 g/mol |

IUPAC名 |

3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol |

InChI |

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25) |

InChIキー |

UELYDGOOJPRWGF-UHFFFAOYSA-N |

異性体SMILES |

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O |

SMILES |

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O |

正規SMILES |

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BAY1000394; BAY1000394; BAY 1000394; Roniciclib. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)